3-Fluoro-4-[(3,3,3-trifluoro-2-methylpropanoyl)amino]benzoic acid
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Overview
Description
3-Fluoro-4-[(3,3,3-trifluoro-2-methylpropanoyl)amino]benzoic acid is a fluorinated organic compound characterized by its trifluoromethyl group and a carboxylic acid functional group. This compound is part of the broader class of benzamides, which are known for their diverse applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-[(3,3,3-trifluoro-2-methylpropanoyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzoic acid as the starting material.
Activation: The carboxylic acid group is activated using reagents such as thionyl chloride to form the corresponding acid chloride.
Coupling Reaction: The activated acid chloride is then coupled with 3,3,3-trifluoro-2-methylpropanoic acid under controlled conditions to form the target compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-[(3,3,3-trifluoro-2-methylpropanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the fluorine atoms or other functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-Fluoro-4-[(3,3,3-trifluoro-2-methylpropanoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-4-[(3,3,3-trifluoro-2-methylpropanoyl)amino]benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and bioactivity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
3-Fluoro-4-[(3,3,3-trifluoro-2-hydroxypropanoyl)amino]benzoic acid
4-Fluoro-3-(trifluoromethyl)benzoic acid
3-(Trifluoromethyl)phenylboronic acid
This comprehensive overview highlights the importance and versatility of 3-Fluoro-4-[(3,3,3-trifluoro-2-methylpropanoyl)amino]benzoic acid in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-[(3,3,3-trifluoro-2-methylpropanoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO3/c1-5(11(13,14)15)9(17)16-8-3-2-6(10(18)19)4-7(8)12/h2-5H,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALMOZVHJBSQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)C(=O)O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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